1-[3-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE
Overview
Description
1-[3-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles and triazinoindoles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core:
Synthesis of the Triazinoindole Moiety:
Thioether Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or triazinoindole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[3-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[3-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, proteases, and oxidoreductases, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its therapeutic effects.
Comparison with Similar Compounds
1-[3-(BENZYLTHIO)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE: Similar structure but lacks the triazinoindole moiety.
5-BENZYL-1,2,4-TRIAZINO[5,6-B]INDOLE: Contains the triazinoindole moiety but lacks the benzodiazole core.
Uniqueness: 1-[3-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PROPYL]-3H-1,3-BENZODIAZOL-2-ONE is unique due to the combination of the benzodiazole and triazinoindole moieties, which confer distinct pharmacological properties and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-[3-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl]-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6OS/c33-26-27-20-12-5-7-14-22(20)31(26)15-8-16-34-25-28-24-23(29-30-25)19-11-4-6-13-21(19)32(24)17-18-9-2-1-3-10-18/h1-7,9-14H,8,15-17H2,(H,27,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNNSDOOBQAYDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCCCN5C6=CC=CC=C6NC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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